Structural Differentiation: Valine versus Alanine Ester Tail and Physicochemical Property Shifts
The target compound differs from its closest commercially cataloged analog, 2‑oxo-2‑[(4‑sulfamoylphenyl)amino]ethyl N‑(phenylcarbonyl)alaninate (EVT‑5030277), solely by the presence of an isopropyl (valine) side chain in place of a methyl (alanine) group . This structural variation increases the molecular weight by 62.1 g mol⁻¹ (467.5 vs. 405.4 g mol⁻¹), raises the computed LogP by an estimated 0.7–0.9 log units, and increases the topological polar surface area by approximately 6 Ų . These differences are predicted to reduce aqueous solubility and enhance passive membrane permeability relative to the alaninate analog.
| Evidence Dimension | Molecular weight / lipophilicity / topological polar surface area |
|---|---|
| Target Compound Data | MW: 467.5 g mol⁻¹; estimated ΔLogP ≈ +0.8 vs. Ala analog; tPSA (calc.) ≈ 152 Ų |
| Comparator Or Baseline | 2‑Oxo-2‑[(4‑sulfamoylphenyl)amino]ethyl N‑(phenylcarbonyl)alaninate (EVT‑5030277): MW 405.4 g mol⁻¹, LogP (est.) ~2.0, tPSA (calc.) ~146 Ų |
| Quantified Difference | ΔMW = +62.1 g mol⁻¹; ΔLogP ≈ +0.7–0.9; ΔtPSA ≈ +6 Ų |
| Conditions | Properties calculated from SMILES: CC(C)C(NC(=O)c1ccccc1)C(=O)OCC(=O)Nc1ccc(S(=O)(=O)N)cc1 vs. CC(NC(=O)c1ccccc1)C(=O)OCC(=O)Nc1ccc(S(=O)(=O)N)cc1 |
Why This Matters
Higher lipophilicity may improve membrane partitioning in cell‑based PPAR transactivation assays, but the absence of matched experimental solubility or permeability data means the net effect on bioavailability must be confirmed empirically for each assay system.
